Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate
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Overview
Description
Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate is a compound that integrates the structural features of quinoline and benzoate Quinoline is a nitrogen-containing heterocyclic aromatic compound, known for its wide range of biological activities and applications in medicinal chemistry The benzoate moiety, on the other hand, is a common ester functional group derived from benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate typically involves the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized using methods such as the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Coupling with Benzoate: The quinoline derivative is then coupled with ethyl 4-aminobenzoate through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) in an aprotic solvent such as DCM.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted benzoate derivatives.
Scientific Research Applications
Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate is primarily attributed to its quinoline moiety. Quinoline derivatives are known to interact with various molecular targets, including:
Comparison with Similar Compounds
Quinoline: A parent compound with a wide range of biological activities.
Ethyl 4-aminobenzoate: A related compound used in the synthesis of various esters and amides.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct chemical properties.
Uniqueness: Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate is unique due to the combination of the quinoline and benzoate moieties, which imparts a distinct set of chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development .
Properties
CAS No. |
25927-76-8 |
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Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
ethyl 4-(quinolin-3-ylmethylamino)benzoate |
InChI |
InChI=1S/C19H18N2O2/c1-2-23-19(22)15-7-9-17(10-8-15)20-12-14-11-16-5-3-4-6-18(16)21-13-14/h3-11,13,20H,2,12H2,1H3 |
InChI Key |
OUGQCWQDJZPUMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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